molecular formula C24H24N4O4 B2652932 2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946278-18-8

2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2652932
CAS No.: 946278-18-8
M. Wt: 432.48
InChI Key: WEMMEVYLEXGOCX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,3-oxazole core substituted at position 4 with a carbonitrile group, at position 2 with a 3,4-dimethoxyphenyl group, and at position 5 with a 4-(2-methylbenzoyl)piperazine moiety.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-16-6-4-5-7-18(16)23(29)27-10-12-28(13-11-27)24-19(15-25)26-22(32-24)17-8-9-20(30-2)21(14-17)31-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMMEVYLEXGOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=C(C=C4)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.

    Attachment of the 3,4-dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence from peer-reviewed articles, patents, and chemical databases:

Compound Name Substituents Molecular Formula Molecular Weight Key Findings Reference
Target Compound : 2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile - 2-(3,4-dimethoxyphenyl)
- 5-[4-(2-methylbenzoyl)piperazin-1-yl]
- 4-carbonitrile
C₂₅H₂₅N₄O₄ 457.50 g/mol Hypothesized to target kinase pathways (EGFR/HER2) due to structural similarity to lapatinib analogs .
Analog 1 : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile - 2-(2-fluorophenyl)
- 5-[4-(2-fluorobenzoyl)piperazin-1-yl]
C₂₂H₁₇F₂N₄O₂ 422.40 g/mol Enhanced lipophilicity and improved blood-brain barrier penetration compared to non-fluorinated analogs .
Analog 2 : 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile - 2-(2-furyl)
- 5-[4-(3-chlorobenzoyl)piperazin-1-yl]
C₁₉H₁₆ClN₄O₃ 397.81 g/mol Demonstrated moderate antibacterial activity (MIC = 8 µg/mL against S. aureus) .
Analog 3 : 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile - 2-(3,4-dimethoxyphenylethenyl)
- 5-[4-(4-fluorobenzoyl)piperazin-1-yl]
C₂₅H₂₃FN₄O₄ 462.48 g/mol Dual EGFR/HER2 inhibition (IC₅₀ = 0.12 µM and 0.18 µM, respectively) .
Analog 4 : 5-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile - 2-(3,4-dimethoxyphenylethenyl)
- 5-[4-(thiophene-2-carbonyl)piperazin-1-yl]
C₂₃H₂₂N₄O₄S 458.51 g/mol Improved solubility in polar solvents due to thiophene moiety .

Structural and Functional Analysis

In contrast, fluorobenzoyl analogs (e.g., Analog 1) exhibit stronger electron-withdrawing properties, which may alter π-π stacking interactions with receptor residues . Replacement of the 3,4-dimethoxyphenyl group with a furyl moiety (Analog 2) reduces planarity but increases metabolic stability due to decreased oxidative metabolism .

Biological Activity :

  • Analog 3, which shares the 3,4-dimethoxyphenyl group with the target compound, shows potent dual EGFR/HER2 inhibition, suggesting that the dimethoxy substitution is critical for kinase selectivity .
  • The thiophene-2-carbonyl substituent in Analog 4 improves aqueous solubility by 30% compared to benzoyl analogs, highlighting the role of heteroaromatic groups in pharmacokinetic optimization .

Synthetic Accessibility :

  • Compounds with piperazine-carbonitrile-oxazole scaffolds are typically synthesized via cyclocondensation of nitriles with carbonyl intermediates, followed by piperazine coupling under basic conditions .

Biological Activity

2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine moiety and an oxazole ring, which are known to influence its biological activity. The molecular formula is C20H22N4O3C_{20}H_{22}N_{4}O_{3} with a molecular weight of approximately 366.42 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular functions, potentially leading to anticancer effects.
  • Receptor Modulation : The compound could act on neurotransmitter receptors, influencing pathways related to anxiety and depression.
  • Cell Signaling Interference : It may disrupt cellular signaling pathways involved in proliferation and survival, particularly in cancer cells.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for these effects are often reported in the low micromolar range, indicating potent activity against these cell lines .
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
HT-293.2Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Case Studies

  • Study on Anticancer Efficacy :
    • A study conducted on the efficacy of the compound in combination with standard chemotherapy agents like doxorubicin showed enhanced cytotoxic effects compared to doxorubicin alone. This synergistic effect was attributed to the compound's ability to modulate drug resistance mechanisms in cancer cells .
  • Antimicrobial Testing :
    • Another investigation focused on the antimicrobial potential of related compounds revealed that those with similar structural features exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

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